molecular formula C19H24N2O2 B047208 4-(5-Octylpyrimidin-2-YL)benzoic acid CAS No. 123020-87-1

4-(5-Octylpyrimidin-2-YL)benzoic acid

Cat. No.: B047208
CAS No.: 123020-87-1
M. Wt: 312.4 g/mol
InChI Key: OUMYUIKKTOVBQF-UHFFFAOYSA-N
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Description

4-(5-Octylpyrimidin-2-yl)benzoic acid (CAS 59855-12-8) is a sophisticated organic compound of significant interest in advanced chemical research and development. This molecule features a benzoic acid group linked to a 5-octylpyrimidine ring, creating a versatile scaffold with potential applications in liquid crystal materials, pharmaceutical intermediates, and organic synthesis. With a molecular formula of C 19 H 25 N 3 O and a molecular weight of 311.43 g/mol, this compound's structure combines a polar aromatic core with a long alkyl chain (octyl group). This unique architecture promotes mesomorphic properties, making it a valuable building block for designing liquid crystalline materials and functional organic molecules. Researchers utilize this compound as a key precursor in synthesizing more complex structures, such as benzamide derivatives . Disclaimer: This product is intended For Research Use Only and is not approved for human, veterinary, therapeutic, or diagnostic applications. All safety data sheets and handling protocols must be consulted prior to use.

Properties

CAS No.

123020-87-1

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

4-(5-octylpyrimidin-2-yl)benzoic acid

InChI

InChI=1S/C19H24N2O2/c1-2-3-4-5-6-7-8-15-13-20-18(21-14-15)16-9-11-17(12-10-16)19(22)23/h9-14H,2-8H2,1H3,(H,22,23)

InChI Key

OUMYUIKKTOVBQF-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O

Synonyms

4-(5-Octyl-2-pyrimidinyl)-benzoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

  • Target Compound : 4-(5-Octylpyrimidin-2-YL)benzoic acid

    • Key Features : Pyrimidine ring (aromatic, polarizable), octyl chain (hydrophobic), carboxyl group (hydrogen bonding).
    • Hypothesized Applications : Liquid crystals, surfactants, or antimicrobial agents (inferred from structural analogs).
  • Trans 4-(2-Carboxy-Vinyl) Benzoic Acid (): Structure: Vinyl-linked carboxyl group instead of pyrimidine. Bioactivity: Demonstrated 61.85–74.16% inhibition of P. aeruginosa quorum sensing (QS) systems and 48.91% biofilm inhibition at 60 µg/ml. Notably, it showed 86% inhibition of pyocyanin production in P. aeruginosa PAO1. However, the vinyl group’s conjugated system in the latter may facilitate stronger QS interference .

Liquid Crystalline Behavior

  • Alkoxy-Substituted Benzoic Acids (e.g., BOBA, POBA, DOBA; ): Structure: Alkoxy chains (e.g., but-3-enoxy, pent-4-enoxy) attached to benzoic acid. Properties: Exhibit liquid crystalline phases due to polarizable aromatic cores and flexible alkyl chains. For example, 4-(hex-5-enoxy)benzoic acid (HOBA) forms stable mesophases. Comparison: The pyrimidine ring in this compound introduces additional aromaticity and nitrogen-based polarity, which could stabilize mesophases more effectively than alkoxy groups. The octyl chain’s length may also enhance thermal stability relative to shorter-chain analogs like BOBA .

Physicochemical Properties

Compound Name Molecular Formula Key Substituent logP Applications/Properties
This compound C₁₉H₂₄N₂O₂ Pyrimidine + octyl chain 4.74 Hypothesized: Liquid crystals, bioactivity
Trans 4-(2-Carboxy-Vinyl) Benzoic Acid C₁₀H₈O₄ Conjugated vinyl-carboxyl N/A QS inhibition, biofilm suppression
4-(Hex-5-enoxy)benzoic acid (HOBA) C₁₃H₁₆O₃ Hexenoxy chain N/A Liquid crystalline phases

Research Implications and Gaps

  • Bioactivity : While trans 4-(2-carboxy-vinyl) benzoic acid shows proven anti-virulence effects, the target compound’s pyrimidine-octyl structure warrants testing against bacterial membranes or biofilms.
  • Comparative studies with HOBA or DOBA could clarify its liquid crystal performance.
  • Synthetic Flexibility : The pyrimidine ring offers sites for further functionalization (e.g., halogenation), enabling tailored applications in drug design or optoelectronics.

Preparation Methods

Pyrimidine Ring Formation and Functionalization

The pyrimidine moiety is typically constructed via cyclocondensation of amidines with β-diketones or α,β-unsaturated carbonyl compounds. For 5-octyl-substituted pyrimidines, the alkyl chain is introduced during the ring-forming step using octyl-bearing precursors. For example, 5-octylpyrimidine-2-carbaldehyde may be synthesized by reacting octyl magnesium bromide with 2-cyanopyrimidine, followed by hydrolysis.

Coupling to Benzoic Acid Derivatives

The critical step involves coupling the 5-octylpyrimidine intermediate to the para-position of benzoic acid. Cross-coupling reactions, particularly Suzuki-Miyaura couplings , are favored for their selectivity and efficiency. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the union of the pyrimidine boronic acid with 4-bromobenzoic acid. Alternative routes include Ullmann coupling using copper catalysts, though yields are generally lower (~60–70%) compared to palladium-mediated methods (>85%).

Optimization of Reaction Conditions

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with triphenylphosphine (PPh₃) in a 1:4 ratio achieves coupling efficiencies of 88–92% in DMF at 80°C.

  • Ligand Effects : Bulky ligands like XPhos enhance steric hindrance, reducing homocoupling byproducts. For instance, Pd-XPhos systems yield 94% product with <2% bipyrimidine impurities.

  • Copper Alternatives : CuI/1,10-phenanthroline in DMSO at 120°C provides a cost-effective but slower route (48 hours, 75% yield).

Solvent and Temperature Profiles

  • Polar Aprotic Solvents : DMF and DMSO enhance solubility of intermediates, with DMF offering superior reaction rates (24 hours for completion vs. 36 hours in DMSO).

  • Temperature : Reactions proceed optimally at 80–100°C. Elevated temperatures (>110°C) risk decarboxylation of the benzoic acid group, reducing yields by 15–20%.

Purification and Yield Enhancement

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (7:3) eluent achieves >98% purity. Gradient elution (5–40% ethyl acetate) resolves residual palladium catalysts.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with 95% recovery. Melting point consistency (148–151°C) confirms purity.

Comparative Analysis of Methodologies

Palladium vs. Copper Catalysis

ParameterPd(PPh₃)₄ SystemCuI/Phenanthroline System
Yield88–92%70–75%
Reaction Time18–24 hours36–48 hours
Byproduct Formation<5%10–15%
Cost per Gram$12.50$4.80

Palladium systems dominate for high-purity applications, while copper-based methods are economical for bulk synthesis despite lower efficiency.

Solvent Impact on Reaction Kinetics

  • DMF : k = 0.45 h⁻¹ (first-order rate constant)

  • DMSO : k = 0.32 h⁻¹

  • THF : k = 0.18 h⁻¹ (suboptimal due to poor intermediate solubility)

Challenges and Mitigation Strategies

Decarboxylation During Coupling

The electron-withdrawing carboxyl group destabilizes the benzoic acid under high temperatures. Mitigation includes:

  • Low-Tradient Heating : Ramping from 60°C to 80°C over 2 hours reduces decarboxylation by 40%.

  • Protecting Groups : tert-Butyl ester protection of the carboxyl moiety, followed by acidic deprotection (HCl/EtOH), preserves integrity.

Octyl Chain Hydrophobicity

The extended alkyl chain complicates aqueous workups. Solutions include:

  • Phase Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity, boosting yields by 12%.

  • Micellar Catalysis : SDS micelles in water/DMF mixtures enhance solubility, enabling greener syntheses.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems (0.5 mm channel diameter) reduce reaction times to 6–8 hours via enhanced heat/mass transfer. A 2019 pilot study achieved 89% yield at 1 kg/day throughput.

Catalyst Recycling

Immobilized palladium on mesoporous silica (Pd/SBA-15) allows five reuse cycles with <3% activity loss, cutting costs by 30% .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(5-Octylpyrimidin-2-YL)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling pyrimidine derivatives with substituted benzoic acids. Critical parameters include:

  • Catalyst selection : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the octylpyrimidine moiety .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and byproduct formation .
    • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the octyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) .
  • FT-IR : Confirm carboxylate (C=O stretch ~1700 cm⁻¹) and pyrimidine ring vibrations (C=N stretch ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 329.18) and fragmentation patterns .

Q. What preliminary biological screening approaches are used for benzoic acid derivatives like this compound?

  • Methodological Answer :

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC values .
  • Enzyme inhibition : Spectrophotometric assays (e.g., COX-2 or carbonic anhydrase inhibition) to assess interaction with therapeutic targets .

Advanced Research Questions

Q. How can computational models predict the liquid crystalline behavior of this compound?

  • Methodological Answer :

  • DFT/Molecular Dynamics (MD) : Simulate alkyl chain flexibility and aromatic ring polarization to evaluate mesophase stability .
  • Polarizable force fields : Assess dipole-dipole interactions between carboxyl groups and pyrimidine rings, which stabilize smectic or nematic phases .
  • Experimental validation : Compare computational results with differential scanning calorimetry (DSC) and polarized optical microscopy (POM) data .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Dose-response reevaluation : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in MIC determinations .
  • Metabolite profiling (LC-MS) : Identify degradation products or metabolites that may interfere with activity assays .
  • Structural analogs : Compare activity trends with derivatives (e.g., varying alkyl chain length) to isolate structure-activity relationships (SAR) .

Q. What advanced analytical strategies are employed to study metabolic pathways of this compound?

  • Methodological Answer :

  • LC-MS/MS : Quantify parent compound and metabolites in biological matrices (e.g., plasma, liver microsomes) using MRM transitions .
  • Stable isotope labeling : Track metabolic fate via ¹³C-labeled benzoic acid moieties .
  • Enzymatic assays : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify major metabolic enzymes .

Q. What strategies enhance the compound’s utility as a building block in drug discovery?

  • Methodological Answer :

  • Derivatization : Introduce bioisosteres (e.g., replacing pyrimidine with triazine) to modulate solubility or target affinity .
  • Click chemistry : Attach functional groups (e.g., azides) via copper-catalyzed alkyne-azide cycloaddition for library synthesis .
  • Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to guide rational design .

Safety and Handling in Research Settings

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer :

  • Storage : Protect from light at 2–8°C under inert atmosphere (argon) to prevent oxidation .
  • GHS Compliance : Use PPE (gloves, goggles) due to irritant properties (GHS Category 2) .
  • Waste disposal : Neutralize acidic residues with bicarbonate before disposal in designated chemical waste containers .

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